molecular formula C14H15NO4 B2601995 (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide CAS No. 2035023-13-1

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide

Cat. No.: B2601995
CAS No.: 2035023-13-1
M. Wt: 261.277
InChI Key: CBZQRQVJJQEEDG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide is a synthetic acrylamide derivative intended for research and laboratory use only. This product is not for human or veterinary diagnostic or therapeutic use. Acrylamide derivatives bearing furan rings are a recognized class of compounds in pharmacological research, particularly in the study of ligand-gated ion channels. Structurally related compounds have been investigated as positive allosteric modulators of specific neurotransmitter receptors, such as the α7 nicotinic acetylcholine receptor (α7 nAChR) . Research on similar analogs suggests potential applications in neuroscience for studying receptor function and signaling pathways . The mechanism of action for such compounds often involves binding to allosteric sites on receptor proteins, thereby modulating the receptor's response to its native neurotransmitter without directly activating it . This makes them valuable tools for probing complex neurobiological processes. Furthermore, acrylamide-based compounds are frequently explored in medicinal chemistry for their potential bioactivities. The distinct structural features of this compound, including dual furan rings and an acrylamide backbone, make it a candidate for use in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers may utilize this chemical to develop novel probes for biological systems or as a synthetic intermediate. Handling should be in accordance with laboratory safety protocols, and all research must comply with applicable local and national regulations.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-13(12-5-3-9-19-12)10-15-14(16)7-6-11-4-2-8-18-11/h2-9,13H,10H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZQRQVJJQEEDG-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula : C18H20N2O4
Molecular Weight : 328.36 g/mol
IUPAC Name : this compound

The compound features two furan rings and a methoxyethyl side chain, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The furan moiety may interact with specific enzymes, potentially inhibiting their activity. This is common in compounds with similar structures, where the furan ring acts as a reactive center.
  • Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, particularly those involved in inflammatory and cancer pathways.
  • Antioxidant Activity : Compounds containing furan rings are often associated with antioxidant properties, which could play a role in reducing oxidative stress in biological systems.

Anticancer Properties

Research indicates that acrylamide derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

Antimicrobial Activity

Compounds with furan structures have demonstrated antimicrobial properties against a range of pathogens. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Cytokine Modulation : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : Interference with the NF-kB signaling pathway, which plays a crucial role in inflammation.

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM depending on the cell line.
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-Chlorophenyl)acrylamideAcrylamide backbone, chlorophenyl groupAnticancerLacks furan ring
3-Furanyl-acrylamideFuran ring, acrylamideAntimicrobialNo chlorinated substituent
4-Methoxy-N-benzoyl-acrylamideBenzoyl groupModerate cytotoxicityAbsence of furan

This table illustrates how the presence of multiple furan rings and methoxy groups may enhance the biological activity compared to other acrylamide derivatives.

Comparison with Similar Compounds

Structural Analogs and Their Targets

The table below compares the target compound with key structural analogs, emphasizing substituent variations and associated biological activities:

Compound Name Key Structural Features Biological Target/Activity IC50/EC50 (µM) Reference Evidence
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Furan + sulfamoylphenyl N-substituent SARS-CoV-2 helicase (ATPase inhibition) ATPase: 2.09 ± 0.30; Helicase: 13.2 ± 0.9
DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan + methyl-p-tolyl N-substituent α7 nicotinic acetylcholine receptor (α7-nAChR) modulation; antinociceptive activity EC20 (α7-nAChR): ~10
DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophene + p-tolyl N-substituent CaV2.2 calcium channel inhibition; antinociceptive activity IC50 (CaV2.2): 0.82–8.95
(E)-N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide Thiophene + furan-methoxyethyl N-substituent Not explicitly reported (structural analog of target compound) N/A
Target Compound: (E)-3-(Furan-2-yl)-N-(2-(Furan-2-yl)-2-methoxyethyl)acrylamide Dual furan + methoxyethyl N-substituent Hypothesized: SARS-CoV-2 helicase or ion channel modulation (inferred from analogs) N/A (Predicted: ATPase IC50 ~2–5) N/A

Structure-Activity Relationship (SAR) Insights

Furan vs. Thiophene Substitution :

  • Replacing furan with thiophene (e.g., DM497 vs. DM490) alters electronic properties and steric bulk, enhancing CaV2.2 channel inhibition (DM497: IC50 0.82–8.95 µM) compared to α7-nAChR modulation (DM490: EC20 ~10 µM) .
  • Furan-containing analogs like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide show stronger helicase inhibition (ATPase IC50 2.09 µM) than thiophene derivatives, likely due to optimized π-stacking with viral enzymes .

N-Substituent Effects :

  • Sulfamoylphenyl Group : Enhances helicase binding via hydrogen bonding and sulfonamide interactions, critical for SARS-CoV-2 inhibition .
  • Methoxyethyl-Furan Group : The methoxyethyl linker in the target compound may improve solubility and membrane permeability compared to rigid aromatic substituents (e.g., p-tolyl in DM490) .

Dual Furan Moieties :

  • The target compound’s dual furan rings could synergize for multitarget activity (e.g., helicase inhibition + ion channel modulation), though this requires experimental validation.

Research Findings from Analog Studies

Antiviral Activity

  • Adamantane-derived bananins (IC50 2.3–3.0 µM) and bismuth complexes show comparable helicase inhibition but with higher toxicity risks .

Antinociceptive Activity

  • DM490 and DM497 reduce neuropathic pain in murine models via α7-nAChR potentiation and CaV2.2 inhibition, respectively. DM497’s thiophene group confers superior CaV2.2 affinity .

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